molecular formula C9H12O5 B14344938 Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- CAS No. 98954-78-0

Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-

Cat. No.: B14344938
CAS No.: 98954-78-0
M. Wt: 200.19 g/mol
InChI Key: OAWFFCOYTQSIRL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-: is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained ring systems and significant reactivity. The presence of hydroxyl and carboxylic acid groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and maleic anhydride forms the bicyclic structure, which can then be further functionalized to introduce the hydroxyl group. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It finds applications in the production of polymers, resins, and other advanced materials

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of specific pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

5-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c10-5-2-3-1-4(5)7(9(13)14)6(3)8(11)12/h3-7,10H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWFFCOYTQSIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2C(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304813
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98954-78-0
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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